molecular formula C9H14Si B1584984 Trimethyl(phenyl)silane CAS No. 768-32-1

Trimethyl(phenyl)silane

Cat. No. B1584984
CAS RN: 768-32-1
M. Wt: 150.29 g/mol
InChI Key: KXFSUVJPEQYUGN-UHFFFAOYSA-N
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Description

Trimethyl(phenyl)silane, also known as (Trimethylsilyl)benzene or Phenyltrimethylsilane, is an organosilicon compound . It has the linear formula C6H5Si(CH3)3 .


Synthesis Analysis

Trimethyl(phenyl)silane can be synthesized from Si(OEt)4 in two steps. In the first step, phenylmagnesium bromide is added to form Ph−Si(OEt)3 via a Grignard reaction. The resulting Ph−Si(OEt)3 product is then reduced with LiAlH4 to afford phenylsilane .


Molecular Structure Analysis

The molecular weight of Trimethyl(phenyl)silane is 150.29 . The IUPAC Standard InChI is InChI=1S/C9H14Si/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 .


Chemical Reactions Analysis

The Si-H bond in Trimethyl(phenyl)silane is reactive . It is less commonly used as a reagent than the related triethylsilane, which is a liquid at room temperature .


Physical And Chemical Properties Analysis

Trimethyl(phenyl)silane is a liquid with a refractive index of n20/D 1.491 (lit.) . It has a boiling point of 168-170 °C (lit.) and a density of 0.873 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Use in Chemical Vapor Deposition Processes

Trimethyl(phenyl)silane (PhSiMe3) is utilized as a precursor in chemical vapor deposition (CVD) processes. Its synthesis and purification methods enable high yield production. The compound demonstrates sufficient volatility and thermal stability, making it suitable for CVD processes. In particular, it is used for producing dielectric films of hydrogenated silicon carbide, a crucial material in various electronic and industrial applications. The thermoanalytical behavior of PhSiMe3 under inert atmospheres has been studied, and thermodynamic modeling has been employed to determine optimal conditions for film deposition (Ermakova et al., 2015).

2. Study of Silicon-Carbon Bonding

Research involving trimethyl(phenyl)silane has provided insights into the bonding interactions between silicon and carbon atoms. A study using 13C Fourier transform (FT) NMR on trimethyl(phenylethynyl)silane revealed evidence for π bonding or equivalent interaction between bonded carbon and silicon atoms. This study contributes to a deeper understanding of the chemical nature of silicon-carbon bonds, which are fundamental in organosilicon chemistry (Levy, White, & Cargioli, 1972).

3. Synthesis of Organosilicon Compounds

Trimethyl(phenyl)silane is involved in the synthesis of various organosilicon compounds. For instance, its thermal properties have been examined alongside other volatile organosilicon compounds. The study of these compounds' thermal stability and vapor pressures contributes to the broader field of organosilicon chemistry, which has numerous applications in materials science, pharmaceuticals, and industrial processes (Ermakova et al., 2016).

4. Electrosynthesis Applications

The electrochemical reduction of aryltrimethyl-silanes, including trimethyl(phenyl)silane, offers a convenient route to synthesize silyl-substituted cyclohexa-1,4-dienes. This method, utilizing a Birch-type reduction mechanism, has implications in the field of electrosynthesis, providing efficient pathways for the generation of structurally diverse organosilicon compounds (Eaborn, Jackson, & Pearce, 1974).

5. Inhibition of Copper Corrosion

Phenyl-trimethoxy-silane, a compound related to trimethyl(phenyl)silane, has been evaluated for its potential in inhibiting copper corrosion. The study of silane coatings on copper surfaces plays a significant role in materials science, particularly in the protection of metals against corrosion, which is crucial for maintaining the integrity and longevity of metal components in various industries (Zucchi, Grassi, Frignani, & Trabanelli, 2004).

Safety And Hazards

Trimethyl(phenyl)silane is classified as a flammable liquid (Category 3), H226, and can cause serious eye damage (Category 1), H318 . It may also cause long-lasting harmful effects to aquatic life (Category 4), H413 . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

properties

IUPAC Name

trimethyl(phenyl)silane
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InChI

InChI=1S/C9H14Si/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFSUVJPEQYUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061109
Record name Phenyltrimethylsilane
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Molecular Weight

150.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Phenyltrimethylsilane

CAS RN

768-32-1
Record name (Trimethylsilyl)benzene
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Record name Phenyltrimethylsilane
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Record name Phenyltrimethylsilane
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Record name Benzene, (trimethylsilyl)-
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Record name Phenyltrimethylsilane
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Record name Phenyltrimethylsilane
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Record name PHENYLTRIMETHYLSILANE
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Synthesis routes and methods I

Procedure details

A toluene (5 g) solution containing 0.87 g (8.60 mmol, 2 mol %) of diisopropylamine was added to phenyl sodium, which had been prepared by reacting 20.0 g (0.870 mol) of sodium dispersion and 48.0 g (0.426 mol) of chlorobenzene in 160 g of tolunene, at room temperature, and then the reaction mixture was stirred for 2 hours. To the resultant greenish brown slurry, 46.3 g (0.426 mol) of trimethylchlorosilane was added, dropwise, keeping the reaction temperature in the range of from 15 to 20° C., and then the reaction mixture was subjected to hydrolysis with 100 ml of water. After the separated organic layer was washed with water three times, the thus-obtained organic solution was subjected to gas chromatography analysis. As a result, it was found that benzyltrimethylsilane was produced, at the yield of 98.5%, while the yield of phenyltrimethylsilane was not more than 0.5%. This fact indicates that phenyl sodium was almost quantitatively converted to benzyl sodium. Further, a solvent was distilled off from the obtained organic layer, and then the remaining slightly yellowish oil was distilled under reduced pressure, to give 65.5 g of benzyltrimethylsilane (0.399 mol, 93.7%, b.p. 120 to 122° C./100 mmHg).
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100 mL
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0.87 g
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5 g
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Yield
98.5%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
EN Ermakova, SV Sysoev, IP Tsyrendorzhieva… - Modern Electronic …, 2015 - Elsevier
The technique of synthesis and purification of trimethyl(phenyl)silane PhSiMe 3 , allowing to obtain the product with high yield. Individuality of the product was confirmed by elemental …
Number of citations: 8 www.sciencedirect.com
EN Ermakova, SV Sysoev, RE Nikolaev… - Journal of Thermal …, 2016 - Springer
Five volatile organosilicon compounds: trimethyl(phenyl)silane Me 3 SiC 6 H 5 (I), trimethyl(cyclohexyl)silane Me 3 SiC 6 H 11 (II), trimethyl(phenoxy)silane Me 3 SiOC 6 H 5 (III), …
Number of citations: 12 link.springer.com
JJ Eisch, JE Galle - The Journal of Organic Chemistry, 1976 - ACS Publications
Results Cleavage by Phenyllithium. Epoxyethyl (triphenyl) silane (2a) with phenyllithium inether at 0 C formed styrene and tetraphenylsilane. One equivalent of 2a required ca. 3 equiv …
Number of citations: 77 pubs.acs.org
LE SMITH - 1974 - search.proquest.com
Radical ions have not generally received the scrutiny scientists have reserved for the more venerable reactive organic intermediates, such as carbonium ions, carbanions, or neutral …
Number of citations: 0 search.proquest.com
C Eaborn, RA Jackson, R Pearce - Journal of the Chemical Society …, 1974 - pubs.rsc.org
Electrochemical reduction of aryltrimethyl-silanes and -germanes affords a convenient preparative route to silyl- and germyl-substituted cyclohexa-1,4-dienes, since in most cases the …
Number of citations: 3 pubs.rsc.org
J Nagy, J Réffy, A Borbély-Kuszmann… - Periodica Polytechnica …, 1968 - pp.bme.hu
… 0, 1, 2) shows a hypsochromic shift of low extent compared to trimethyl phenylsilane. Hydrogcn atoms connected to silicon have only inductiye and no hyperconjugative effect yerified by …
Number of citations: 3 pp.bme.hu
JP Dunne, M Bockmeyer… - European Journal of …, 2003 - Wiley Online Library
Lithium atoms were co‐condensed with +I‐substituted benzene derivatives like trimethyl(phenyl)silane and tert‐butylbenzene in the presence of THF at 77 K, which resulted in C−H …
J Nagy, J Réffy, J Krepuska, G Popper - Periodica Polytechnica Chemical …, 1970 - pp.bme.hu
… Trimethyl-vinylsilane (I), trimethyl-phenyl-silane (ll), p-bis-trimethyl-silyl-benzene(Ill) and trimethyl-benzyl-silane (IV) have been chosen as model compounds. … Trimethyl-phenyl-silane …
Number of citations: 3 pp.bme.hu
BE Haines, Y Saito, Y Segawa, K Itami… - ACS Catalysis, 2016 - ACS Publications
We used DFT calculations to elucidate the mechanism and source of regioselectivity for Ir-catalyzed para-selective C–H borylation with the bulky Xyl-MeO-BIPHEP diphosphine ligand (…
Number of citations: 70 pubs.acs.org
J NAGY, J RÉFFY, J KREPUSKA… - Periodica Polytechnica …, 1970 - pp.bme.hu
… The change of the linear coefficients (Cl) is presented for three different values of w, on the example of trimethyl phenyl silane (Table 5). The bond orders (Pij) calculated on the basis of …
Number of citations: 3 pp.bme.hu

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